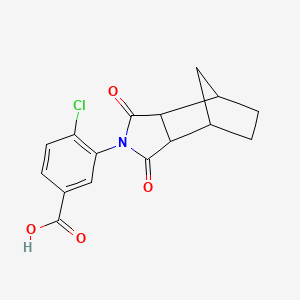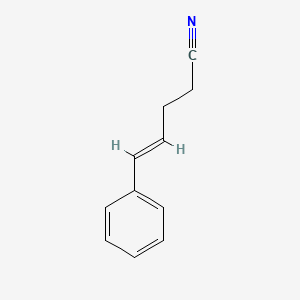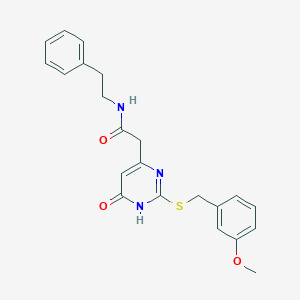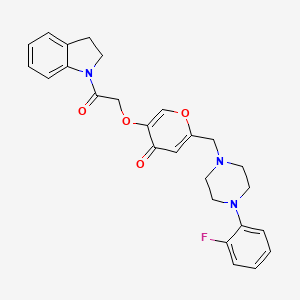
1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride is a chemical compound with the CAS Number: 2219373-55-2. It has a molecular weight of 213.07 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride is1S/C5H8N4O.2ClH/c1-9-2-4 (7-3-9)5 (10)8-6;;/h2-3H,6H2,1H3, (H,8,10);2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Fuel Cell Technology
1-Methyl-1H-imidazole derivatives are used as additives in polybenzimidazole (PBI) membranes equilibrated with phosphoric acid, a system known for its high-temperature proton-conducting polymer electrolyte properties. These additives significantly influence the conductivity of the membranes, enhancing their performance in fuel cell applications under various temperature and humidity conditions (Schechter & Savinell, 2002).
Ferroelectric and Antiferroelectric Materials
Imidazole units' unique chemical stability and the presence of proton donor and acceptor moieties make them crucial in binding molecules into a dipolar chain. This property is leveraged to create materials with bistable electric polarity, switchable even in the crystalline state through proton tautomerization, leading to applications in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Antioxidant and Antitumor Activities
Carbohydrazide derivatives, including 1-Methyl-1H-imidazole-4-carbohydrazide, have shown potent antioxidant and antitumor activities. This suggests their potential in developing new therapeutic agents for cancer treatment and management of oxidative stress-related conditions (El Sadek et al., 2014).
Corrosion Inhibition
Research indicates that imidazole derivatives, including those similar in structure to 1-Methyl-1H-imidazole-4-carbohydrazide, act as efficient corrosion inhibitors for metals such as copper in acidic environments. These inhibitors are studied for their potential in protecting metal surfaces, with particular emphasis on their adsorption behavior and thermodynamics (Gašparac et al., 2000).
Synthesis and Chemical Reactions
1-Methyl-1H-imidazole-4-carbohydrazide derivatives facilitate the synthesis of various complex molecules, including hydrazides and acylhydrazones, which are crucial intermediates in pharmaceutical and material science research. These reactions highlight the compound's role in synthesizing heterocyclic compounds with potential applications in drug discovery and development (Mloston et al., 2011).
Antimicrobial and Antibacterial Studies
Imidazole-based compounds, including carbohydrazide derivatives, are investigated for their antimicrobial and antibacterial properties, indicating their potential in addressing drug-resistant infections and designing new antimicrobial agents (El-Emam et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-methylimidazole-4-carbohydrazide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c1-9-2-4(7-3-9)5(10)8-6;;/h2-3H,6H2,1H3,(H,8,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIPSRYULWHXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2849936.png)

![1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2849941.png)



![9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2849947.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849951.png)



![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)